N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride
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Overview
Description
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride is a quaternary ammonium compound. It is known for its cationic surfactant properties, making it useful in various applications, including as a disinfectant, antiseptic, and in the formulation of personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride typically involves the quaternization of N,N-dimethyl-2-phenyltetradecan-2-amine with methyl chloride. The reaction is carried out in an organic solvent such as chloroform or ethanol under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.
Scientific Research Applications
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and as a transfection reagent for introducing nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Candicine: A naturally occurring quaternary ammonium compound with a phenethylamine skeleton.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride is unique due to its specific structure, which imparts distinct surfactant properties. Its long alkyl chain and aromatic ring contribute to its effectiveness in disrupting cell membranes and its utility in various industrial applications.
Properties
CAS No. |
28855-27-8 |
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Molecular Formula |
C23H42N.Cl C23H42ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
trimethyl(2-phenyltetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-18-21-23(2,24(3,4)5)22-19-16-15-17-20-22;/h15-17,19-20H,6-14,18,21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YFYABWXIJBTAAM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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